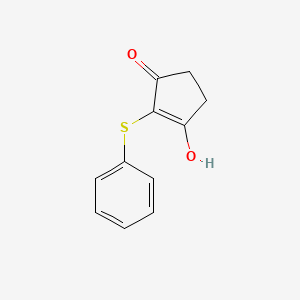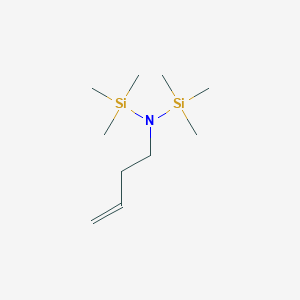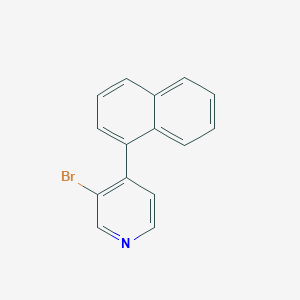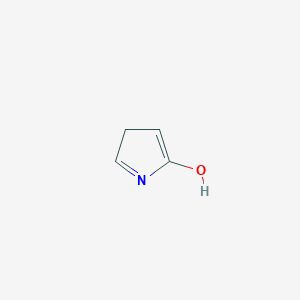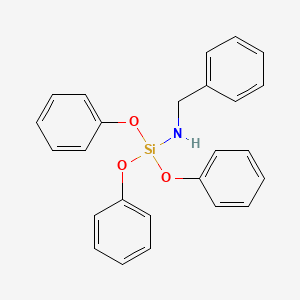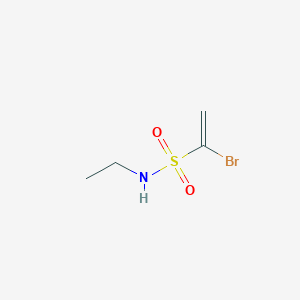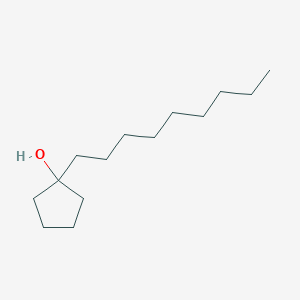
1-Nonylcyclopentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonylcyclopentan-1-OL is an organic compound that belongs to the class of cycloalkanes It consists of a cyclopentane ring substituted with a nonyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonylcyclopentan-1-OL can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with nonyl bromide in the presence of a strong base such as sodium hydride. The resulting nonylcyclopentanone is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Nonylcyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Nonylcyclopentanone or nonylcyclopentanoic acid.
Reduction: Nonylcyclopentane.
Substitution: Various substituted cyclopentanes depending on the reagent used.
Scientific Research Applications
1-Nonylcyclopentan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of other cycloalkane derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Nonylcyclopentan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The nonyl group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in biological systems.
Comparison with Similar Compounds
Cyclopentanol: Similar structure but lacks the nonyl group.
Nonylcyclopentane: Similar structure but lacks the hydroxyl group.
Cyclopentanone: Similar structure but contains a carbonyl group instead of a hydroxyl group.
Uniqueness: 1-Nonylcyclopentan-1-OL is unique due to the presence of both a nonyl group and a hydroxyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
88016-19-7 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-nonylcyclopentan-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-11-14(15)12-9-10-13-14/h15H,2-13H2,1H3 |
InChI Key |
NMTWGFFCMHSZDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14385802.png)
![2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14385803.png)
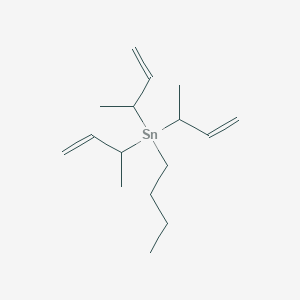
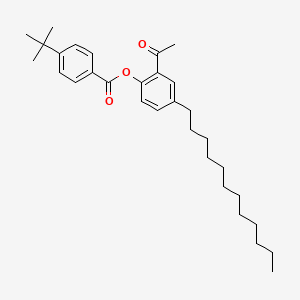

![[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone)](/img/structure/B14385839.png)
![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)

